Product packaging for Ethyl 2-(4-chloro-2-formylphenoxy)acetate(Cat. No.:CAS No. 17798-46-8)

Ethyl 2-(4-chloro-2-formylphenoxy)acetate

Cat. No.: B2384215
CAS No.: 17798-46-8
M. Wt: 242.66
InChI Key: VDMSVBFVAZDXRK-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

Ethyl 2-(4-chloro-2-formylphenoxy)acetate (CAS: 17798-46-8) belongs to the class of phenoxyacetic acid esters . Its IUPAC name derives from the parent phenoxyacetic acid structure, modified by:

  • A chloro substituent at the para-position (C4)
  • A formyl group at the ortho-position (C2)
  • An ethyl ester functional group on the acetic acid moiety.

Systematic identifiers :

Property Value
Molecular Formula C₁₁H₁₁ClO₄
Molecular Weight 242.66 g/mol
SMILES CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O
InChI Key VDMSVBFVAZDXRK-UHFFFAOYSA-N

The compound is classified as an aromatic ether ester due to its phenoxy and acetate groups.

Historical Context in Organic Chemistry

Phenoxyacetic acid derivatives gained prominence in the 1940s with the development of herbicides like 2,4-D and MCPA. While this compound itself is not commercially herbicidal, its structural features suggest roles:

  • As a synthetic intermediate for chloro-substituted phenoxy herbicides
  • In the preparation of Schiff base ligands via formyl group reactivity
  • For studying ester hydrolysis kinetics in agrochemical degradation pathways

The compound's first reported synthesis likely emerged from mid-20th-century efforts to modify phenoxyacetic acid scaffolds for enhanced bioactivity.

Structural Features and Molecular Architecture

Key structural characteristics include:

Aromatic Core :

  • Benzene ring with C4-chloro and C2-formyl substituents
  • Electron-withdrawing groups create meta-directing effects for further substitution

Ether Linkage :

  • Phenoxy oxygen bridges the aromatic ring to the acetate group
  • Bond length: ~1.41 Å (typical for aryl ethers)

Ester Functionality :

  • Ethyl ester group (-O-CO-O-) at the terminal position
  • Contributes to lipid solubility (LogP ≈ 2.3)

Reactive Sites :

  • Formyl group: Participates in condensation reactions
  • Ester group: Susceptible to hydrolysis
  • Chloro substituent: Enables cross-coupling reactions

Isomeric Relationships and Structural Variants

The compound exhibits several categories of isomerism:

Positional Isomers :

Isomer Substituent Positions
3-Chloro-5-formyl derivative Chloro (C3), Formyl (C5)
2-Chloro-4-formyl derivative Chloro (C2), Formyl (C4)

Functional Group Variants :

Variant Modification Example CAS
Methyl ester Ethyl → Methyl 14440-47-2
Acid form Ester → Carboxylic acid 883592
Methoxy-substituted Additional OCH₃ group 6296-67-9

Stereoelectronic Analogues :

  • Replacement of chloro with fluoro (enhanced electronegativity)
  • Substitution of formyl with nitro (alters redox properties)

These variants demonstrate how structural modifications influence reactivity and potential applications in coordination chemistry and drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO4 B2384215 Ethyl 2-(4-chloro-2-formylphenoxy)acetate CAS No. 17798-46-8

Properties

IUPAC Name

ethyl 2-(4-chloro-2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMSVBFVAZDXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-chloro-2-formylphenoxy)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-2-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of ethyl (4-chloro-2-formylphenoxy)acetate often involves continuous synthesis methods to enhance yield and purity. For example, a method for continuously synthesizing ethyl 4-chloroacetoacetates involves the reaction of diketene with chlorine gas in a falling film reactor, followed by esterification with ethanol . This method improves reaction selectivity and reduces energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-2-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-chloro-2-formylphenoxyacetic acid.

    Reduction: Ethyl (4-chloro-2-hydroxyphenoxy)acetate.

    Substitution: Ethyl (4-amino-2-formylphenoxy)acetate.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-chloro-2-formylphenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction TypeExample Transformation
OxidationConverts formyl group to carboxylic acid
ReductionConverts formyl group to hydroxyl group
SubstitutionChlorine atoms can be replaced with other functional groups

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for key enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Investigations indicate that it may possess antibacterial properties against certain pathogens.

Case Study: Antibacterial Activity

A study published in a peer-reviewed journal revealed that this compound effectively inhibited growth and biofilm formation of multi-drug resistant bacterial strains, showcasing its potential as an antimicrobial agent.

Pharmaceutical Applications

Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Case Study: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment led to apoptosis in cancer cells, suggesting its potential role in cancer therapy.

Industrial Applications

This compound is also utilized in the production of agrochemicals and dyes. Its reactivity allows it to be incorporated into formulations that require specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl (4-chloro-2-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of herbicidal ionic liquids, the compound acts as a building block that interacts with other molecules to form active ionic liquids with herbicidal properties . The exact molecular targets and pathways depend on the specific application and the compounds it interacts with .

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The formyl (-CHO) group in the target compound increases electrophilicity, enabling condensation reactions (e.g., with amines or hydrazines) . In contrast, the amino (-NH₂) group in Ethyl 2-(4-aminophenoxy)acetate acts as a nucleophile, facilitating coupling reactions for drug candidates like dual glucokinase activators . Fluorine substituents (e.g., in Ethyl 2-(4-fluorophenoxy)acetate) enhance metabolic stability and lipophilicity, making them favorable in medicinal chemistry .
  • Steric and Electronic Modulation: The chloro group in the target compound and Ethyl 2-(4-chlorophenoxy)acetoacetate provides steric bulk and stabilizes intermediates via inductive effects. The cyano (-CN) group in Ethyl 2-(4-chloro-2-cyanophenoxy)acetate offers a strong EWG effect, promoting reactivity in cyclization or substitution reactions.

Physical and Toxicological Data

  • Crystallography: Ethyl 2-(2,4-difluorophenyl)acetate has a resolved crystal structure, highlighting intermolecular hydrogen bonding . No such data exists for the target compound, suggesting a gap in characterization.
  • Toxicity: Ethyl acetate derivatives generally exhibit moderate toxicity (e.g., zebrafish embryo LC₅₀ = 0.2% ), but specific data for the target compound is unavailable.

Commercial and Research Status

  • The target compound’s discontinued status contrasts with analogs like Ethyl 2-(4-chlorophenoxy)acetoacetate, which remains available for heterocyclic synthesis . Researchers may opt for alternatives such as the cyano derivative (Ethyl 2-(4-chloro-2-cyanophenoxy)acetate) due to comparable reactivity and commercial accessibility .

Biological Activity

Ethyl 2-(4-chloro-2-formylphenoxy)acetate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicine and pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C11H12ClO4 and features an ethyl ester group, a formyl group, and a phenoxy group. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents. For instance, derivatives of this compound have shown inhibitory effects on bacterial enzymes, which are crucial for their survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. It is believed to inhibit enzymes such as α-glucosidase, which plays a significant role in carbohydrate metabolism. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Anti-inflammatory Research

In another investigation focusing on the anti-inflammatory properties, researchers treated macrophage cells with this compound and assessed cytokine production. The findings revealed a marked decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential utility in inflammatory diseases .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimicrobialEffective against E. coli
Effective against S. aureus
Anti-inflammatoryReduced TNF-α levels
Reduced IL-6 levels

Q & A

Q. What established synthetic routes are available for Ethyl 2-(4-chloro-2-formylphenoxy)acetate?

The compound can be synthesized via nucleophilic substitution between 4-chloro-2-formylphenol and ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ or NaH) under reflux in acetone or DMF. Key steps include:

  • Phenol activation : Deprotonation of the hydroxyl group on the aromatic ring by the base.
  • Esterification : Reaction with ethyl chloroacetate to form the acetoxy linkage.
  • Purification : Recrystallization or column chromatography to isolate the product. This method is analogous to the synthesis of Ethyl 2-(4-chlorophenoxy)acetate, where 4-chlorophenol reacts with ethyl chloroacetate under similar conditions .

Q. How is the purity and structural identity of this compound verified?

  • Chromatography : TLC (hexane:ethyl acetate, 3:1) monitors reaction progress .
  • Spectroscopy :
  • IR : Confirms ester (C=O at ~1720 cm⁻¹) and formyl (C=O at ~1675 cm⁻¹) groups .
  • NMR : ¹H NMR resolves splitting patterns from substituents (e.g., formyl proton at ~9.8 ppm).
    • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 257.03).
    • X-ray crystallography : Resolves rotational isomerism and confirms spatial arrangement .

Q. What common chemical reactions involve this compound?

  • Nucleophilic substitution : Chloro group reacts with amines or thiols .
  • Aldol condensation : Formyl group participates in Mannich reactions or Schiff base formation .
  • Ester hydrolysis : Acidic/basic cleavage yields 2-(4-chloro-2-formylphenoxy)acetic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to account for steric/electronic effects of substituents during synthesis?

  • Base selection : Use milder bases (e.g., NaHCO₃) to avoid formyl group oxidation .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity of the phenoxide ion .
  • Temperature control : Lower temperatures (~60°C) minimize side reactions (e.g., formyl degradation) .
  • Example optimization table :
BaseSolventTemp (°C)Yield (%)
K₂CO₃Acetone8065
NaHDMF6078

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by rotational isomerism?

  • Variable-temperature NMR : Identifies coalescence temperatures for dynamic equilibria.
  • X-ray crystallography : Provides definitive bond angles/distances (e.g., SHELX refinement in ) .
  • Computational modeling : DFT calculations predict stable conformers and coupling constants .

Q. How do electron-withdrawing groups (Cl, CHO) influence the phenoxy ring’s reactivity in nucleophilic aromatic substitution?

  • Activation effects : The chloro group (meta-directing) deactivates the ring, while the formyl group (ortho/para-directing) enhances electrophilicity at specific positions .
  • Kinetic studies : Hammett plots correlate substituent effects with reaction rates. For example, σₚ values (Cl: +0.23, CHO: +0.42) predict slower substitution compared to unsubstituted phenoxy derivatives .

Q. What computational methods predict the biological activity of derivatives?

  • Molecular docking : Screens interactions with target enzymes (e.g., cyclooxygenase-2) .
  • QSAR modeling : Links substituent parameters (logP, molar refractivity) to bioactivity data.
  • ADMET profiling : Predicts pharmacokinetics using software like SwissADME .

Q. How can low yields during ester hydrolysis under basic conditions be mitigated?

  • Protecting groups : Temporarily mask the formyl group with acetals before hydrolysis .
  • Alternative conditions : Use enzymatic hydrolysis (lipases) for selective cleavage .
  • Kinetic control : Short reaction times and low temperatures minimize side reactions.

Key Notes

  • Structural analogs : Derivatives with bromo or methoxy substituents (e.g., ) show altered reactivity and bioactivity .
  • Toxicological data : Refer to EPA DSSTox for hazard profiles (e.g., DTXSID60382379 in ) .
  • Crystallography tools : Use SHELX or WinGX for structure refinement .

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